rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate
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Overview
Description
rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate: is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol It is a carbamate derivative, characterized by the presence of a formyl group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carbamate group can also interact with enzymes and proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate: Similar structure with a hydroxymethyl group instead of a formyl group.
rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate: Contains an amino group instead of a formyl group.
Properties
CAS No. |
179686-79-4 |
---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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